Periandrin V

Beschreibung

Historical Context and Initial Discovery from Periandra dulcis

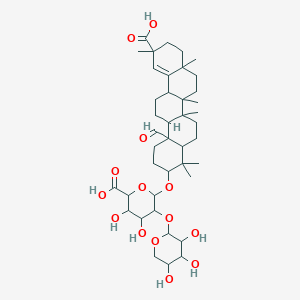

Periandrin V is a naturally occurring triterpene glycoside that was first isolated from the roots of Periandra dulcis, a plant native to Brazil, also known as Brazilian licorice. nih.gov The discovery of this compound was part of a broader effort to identify new, intensely sweet substances from the plant kingdom. koreascience.kr The initial isolation and structural elucidation of this compound were reported in 1993, where it was identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid based on chemical and spectral data. nih.gov

This discovery was significant as it added to the growing family of sweet-tasting oleanane-type triterpenoid glycosides derived from P. dulcis. nih.gov A key structural feature that distinguishes this compound from its parent compound, Periandrin I, is the presence of a terminal D-xylopyranosyl sugar unit instead of a D-glucuronic acid residue. nih.gov This seemingly minor alteration in the sugar moiety was found to have a profound impact on its sweetness, making it considerably more potent. The research that led to the characterization of this compound was a collaborative effort involving researchers from the University of Illinois at Chicago and Kobe Women's College of Pharmacy (now Kobe Pharmaceutical University) in Japan. nih.gov

Academic Significance of Triterpenoid Glycosides in Natural Product Chemistry

Triterpenoid glycosides, often referred to as saponins, represent a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. acs.org Their biological importance is nearly unparalleled among natural products, with a wide array of structures and biological activities. acs.org These compounds consist of a lipophilic triterpenoid aglycone linked to one or more hydrophilic sugar chains. This amphipathic nature is responsible for their characteristic soap-like foaming property in aqueous solutions.

From a chemical perspective, the structural diversity of triterpenoid glycosides is immense, with over 100 different carbon skeletons identified from both terrestrial and marine organisms. This diversity provides a rich field for natural product chemists to explore structure-activity relationships, develop new synthetic methodologies, and understand complex biosynthetic pathways. acs.orgfrontiersin.org

The academic significance of these compounds extends to their wide range of biological activities, which include anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. mdpi.com Triterpenoid glycosides often exert their biological functions by interacting with cell membranes or modulating various signaling pathways. frontiersin.orgmdpi.com This has made them valuable lead compounds in drug discovery programs. nih.gov Furthermore, their role as natural sweeteners, like in the case of this compound, highlights their potential applications in the food and beverage industry. koreascience.kr The study of triterpenoid glycosides continues to be a vibrant area of research, contributing significantly to our understanding of chemical biology and the therapeutic potential of natural products. frontiersin.org

Overview of Current Research Trajectories for this compound

Current research on this compound is expanding beyond its initial characterization as a natural sweetener. While its potent sweetness remains a topic of interest, recent studies have begun to explore its potential therapeutic applications.

One notable area of investigation is its potential as an antiviral agent. A 2020 study utilized molecular docking and fast pulling of ligand (FPL) simulations to predict potential inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. rsc.orgscispace.com In this computational study, this compound was identified as one of the top five lead compounds with a strong binding affinity for the viral protease, suggesting it could be a candidate for further investigation in the development of COVID-19 therapies. rsc.orgscispace.com

In addition to its antiviral potential, preliminary research suggests that this compound may possess anti-inflammatory and anticancer properties. Some in vitro studies have indicated that it can influence cellular signaling pathways associated with inflammation and tumor growth. However, the precise molecular mechanisms underlying these activities are still under investigation and require more in-depth research to be fully understood.

The exploration of this compound's biological activities is still in its early stages, with much of the current data coming from in vitro and computational models. Future research will likely focus on elucidating its mechanisms of action, evaluating its efficacy in more complex biological systems, and exploring its structure-activity relationships to potentially synthesize even more potent and selective derivatives.

Eigenschaften

IUPAC Name |

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFKHHCPIGSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934506 | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152464-84-1 | |

| Record name | Periandrin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

300 °C | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Phytochemical Sourcing and Isolation Methodologies

Botanical Origin and Geographic Distribution of Periandra dulcis

Periandrin V is extracted from the roots of Periandra dulcis, a plant belonging to the Fabaceae family. scielo.briupac.org This species, also known by its synonym Periandra mediterranea, is native to South America, with a significant presence in the northern and middle regions of Brazil. scielo.brlegumes-online.net It is also found in Bolivia. legumes-online.netwikipedia.org The plant is commonly referred to as Brazilian licorice due to the sweet taste of its roots. iupac.orgmdpi.com The genus Periandra encompasses seven species native to the tropical Americas, including Brazil, Bolivia, and the Dominican Republic. wikipedia.orgbergianska.se

Extraction Protocols from Plant Matrices

The initial step in isolating this compound involves extracting the compound from the plant's roots. This process is critical for obtaining a crude extract enriched with the desired saponins.

Solvent-based methods are the primary approach for extracting this compound and other saponins from Periandra dulcis roots. The dried and powdered roots are subjected to extraction with a solvent system, a common choice being a hydroethanolic solution, such as 50% or 80% ethanol in water. scielo.br This leverages the polarity of the glycoside to facilitate its dissolution. Techniques like maceration, Soxhlet extraction, and turbo-extraction are employed to maximize the contact between the plant material and the solvent, thereby enhancing the extraction yield. scielo.br The resulting crude extract is then filtered and concentrated under reduced pressure to produce a fraction rich in glycosides.

One documented protocol involves grinding the dried roots to a particle size of 0.5–1.0 mm and extracting with 80% ethanol (v/v) at 60°C for 6–8 hours, a process repeated three times to ensure thorough extraction. Another method utilizes a 50% (v/v) hydroethanolic solution with turbo-extraction, which employs high-speed mixing to disrupt plant cells and improve solubilization. scielo.brscielo.br

To maximize the yield of this compound, several parameters in the extraction process can be optimized. The choice of solvent concentration is crucial, with an 80% ethanol solution often cited as optimal for maximizing glycoside solubility. Temperature also plays a significant role; for instance, maintaining a temperature of 60°C enhances the diffusion rate of the compound from the plant matrix into the solvent. The duration of the extraction is another key factor, with a timeframe of 6–8 hours per cycle considered a balance between efficiency and preventing potential degradation of the target compound.

| Parameter | Optimal Condition | Impact on Yield |

| Solvent Concentration | 80% Ethanol | Maximizes glycoside solubility |

| Temperature | 60°C | Enhances diffusion rate |

| Extraction Time | 6–8 hours per cycle | Balances efficiency and degradation |

Advanced Chromatographic Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds, including tannins and flavonoids, which necessitates further purification. Advanced chromatographic techniques are employed to isolate this compound with high purity.

Normal-Phase Chromatography Applications

Normal-phase chromatography is a key step in the purification of triterpene glycosides like this compound. In this technique, a polar stationary phase, typically silica gel, is used with a non-polar mobile phase. moravek.comyoutube.com For the separation of saponins from Periandra dulcis, a common mobile phase is a mixture of chloroform, methanol, and water, often in a ratio of 65:35:10. This allows for the effective separation of the polar glycosides from less polar impurities. The principle behind this method is that polar compounds in the mixture will have a stronger affinity for the polar stationary phase and thus move more slowly through the column, allowing for their separation from non-polar compounds that elute more quickly with the mobile phase. moravek.com

Reversed-Phase Chromatography Applications

Reversed-phase chromatography is frequently used for the final purification of this compound, aiming to achieve a purity level greater than 95%. This method utilizes a non-polar stationary phase, such as C18-bonded silica, and a polar mobile phase. moravek.comphenomenex.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. phenomenex.com

For this compound, a gradient elution with acetonitrile and water is typically employed. Starting with a higher concentration of water and gradually increasing the proportion of acetonitrile (e.g., from 15% to 30%), the polarity of the mobile phase is decreased. This causes the less polar compounds, which are more strongly retained by the non-polar stationary phase, to elute later than the more polar compounds. phenomenex.com This fine-tunes the separation, effectively isolating this compound from any remaining impurities.

Normal-Phase Chromatography Applications

Acid-Mediated Rearrangement in Purification and Structural Confirmation

A notable step that can be integrated into the purification and structural analysis of this compound is its acid-mediated rearrangement. When treated with a dilute acid, such as 0.1 M hydrochloric acid (HCl), this compound undergoes a structural transformation. nih.gov

This reaction involves a Wagner-Meerwein shift, a type of carbocation rearrangement. wikipedia.org Protonation, likely at the C-30 carboxyl group, can trigger this skeletal rearrangement to form a more stable structure. Specifically, this compound rearranges into a derivative with a 1(10→25) abeo-oleanane skeleton. nih.gov This acid-rearranged product has been identified as 1(10→25)-abeo-3α,25α-epoxy-olean-5(10),18-dien-30-oic acid methyl ester. nih.gov

This controlled chemical transformation serves two primary purposes in the study of this compound:

Structural Confirmation: By converting this compound to a known or more easily characterizable derivative, such as the abeo-oleanene product which is also derivable from its parent compound Periandrin I, researchers can confirm the core structure and stereochemistry of the original molecule. nih.gov

Purification Aid: The rearrangement can help in removing specific impurities that are difficult to separate from this compound in its native form, thus assisting in obtaining a highly purified sample.

Biotechnological Approaches for Compound Production

While direct extraction from Periandra dulcis remains a primary source, research into biotechnological methods for the production of this compound is emerging. These approaches aim to provide a more sustainable and controlled supply of the compound, overcoming the limitations associated with agricultural production. frontiersin.orgbenthambooks.com

One of the key strategies involves the use of genetically modified microorganisms. Recent developments have seen the use of recombinant yeast systems engineered to synthesize the compound. These systems are designed by expressing specific glycosyltransferases from P. dulcis within the yeast, enabling the synthesis of this compound from oleanolic acid precursors. However, this technology is still in its early stages, with reported yields being relatively low, in the range of approximately 12 mg/L, indicating a need for further strain optimization and process development. The broader field of plant biotechnology continues to gain traction for its potential in the large-scale production of valuable secondary metabolites, offering alternatives to traditional extraction methods. benthambooks.com

Chemical Transformations and Synthetic Investigations

Glycosidic Bond Hydrolysis and Degradation Pathways

The structural integrity of Periandrin V, like other triterpenoid saponins, is subject to degradation under specific chemical conditions, primarily through the hydrolysis of its glycosidic linkages. cabidigitallibrary.org The stability of these bonds is a critical factor in both its isolation and its potential applications.

This compound undergoes hydrolysis when subjected to acidic conditions, leading to the cleavage of its glycosidic bonds. The reaction primarily targets the β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl linkage. The accepted mechanism for this cleavage is a unimolecular nucleophilic substitution (SN1) reaction. libretexts.org

The process begins with the protonation of the glycosidic oxygen atom by an acid catalyst. winthrop.edulibretexts.org This step converts the glycosidic oxygen into a good leaving group. Subsequently, the C-O bond breaks, leading to the departure of the aglycone and the formation of a resonance-stabilized oxocarbenium ion intermediate on the sugar moiety. libretexts.org This carbocation is then attacked by a water molecule, yielding the free sugar and regenerating the acid catalyst. winthrop.edu Research indicates that the hydrolysis of this compound has a half-life of approximately 200 hours at 37°C and a pH of 7.4.

Under more forceful acidic conditions, such as with hydrochloric acid in methanol, this compound can undergo a more complex degradation pathway involving an acid-rearranged product. nih.gov This involves protonation of the C-30 carboxyl group which initiates a Wagner-Meerwein shift, resulting in the formation of a 1(10→25)-abeo-oleanane skeleton.

The complete acid-catalyzed hydrolysis of this compound breaks it down into its constituent non-sugar and sugar components. The non-sugar part, or aglycone, of this compound has been identified as 3β-hydroxy-25-al-olean-18(19)-en-30-oic acid. nih.gov The sugar portion consists of two separate monosaccharides: D-xylose and D-glucuronic acid. nih.gov

Modern analytical techniques are employed to identify and quantify these degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is used to identify the triterpenoid aglycone by comparing it against known standards. mdpi.com The sugar moieties are typically quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Acid-Catalyzed Cleavage Mechanisms (e.g., S<sub>N</sub>1)

Synthetic and Semi-Synthetic Strategies for Analog Production

The total chemical synthesis of complex molecules like this compound remains a significant challenge. However, research has focused on semi-synthetic and enzymatic strategies to produce analogs, which can be valuable for structure-activity relationship studies.

A primary strategy for creating analogs involves the glycosylation of readily available triterpene aglycones, such as oleanolic acid, which is structurally related to the aglycone of this compound. sinica.edu.tw A common semi-synthetic route involves a stepwise glycosylation process. To improve reactivity, the C-30 carboxylic acid on the oleanolic acid backbone may first be protected, for instance, through methylation.

The subsequent glycosylation steps involve attaching the sugar units. For example, glucuronidation at the C-3 hydroxyl group can be achieved using UDP-glucuronic acid as a sugar donor in the presence of a suitable glycosyltransferase enzyme. researchgate.net Further xylosylation to form the characteristic (1→2) linkage can then be performed using activated xylosyl donors. This chemoenzymatic approach allows for the controlled construction of novel saponin structures.

Enzymatic synthesis offers a powerful and highly specific alternative to traditional chemical methods for producing this compound analogs. tandfonline.comtandfonline.com This field leverages enzymes involved in the natural biosynthetic pathways of triterpenoid saponins. nih.govresearchgate.netresearchgate.netuoa.gr Key enzymes in this process are UDP-dependent glycosyltransferases (UGTs), which are responsible for attaching sugar moieties to the triterpenoid skeleton. researchgate.netfrontiersin.org

Researchers have explored using recombinant microbial glycosyltransferases, such as YjiC1 from Bacillus subtilis, which has shown a robust capability for the O-glycosylation of various oleanane-type triterpenoids. tandfonline.comtandfonline.com These enzymes can glycosylate different positions on the triterpenoid core, leading to a variety of novel glucosides. tandfonline.com Furthermore, advances in biotechnology have led to the development of recombinant yeast systems that express glycosyltransferases from Periandra dulcis. These engineered microorganisms can potentially synthesize this compound or its analogs from oleanolic acid precursors, although yields currently remain at a level that requires further optimization for large-scale production.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural elucidation of Periandrin V, and how can data inconsistencies be resolved?

- Answer : Use high-resolution NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm the planar structure. For stereochemical assignments, employ NOESY/ROESY experiments and compare with known triterpenoid glycosides (e.g., Periandrin I) . Address contradictions (e.g., historical misassignments like Osladin) via synthetic validation or X-ray crystallography .

Q. How can researchers design experiments to quantify the sweetness potency of this compound compared to sucrose?

- Answer : Implement a double-blind sensory panel test using serial dilutions of this compound against a 2% w/v sucrose reference. Calculate relative sweetness intensity (e.g., this compound is ~200× sweeter than sucrose) and validate via cell-based assays (e.g., human sweet taste receptor T1R2/T1R3 activation) .

Q. What are the best practices for isolating this compound from Periandra dulcis roots while minimizing co-extraction of interfering compounds?

- Answer : Use sequential solvent extraction (e.g., ethanol-water gradients) followed by column chromatography (silica gel, reversed-phase C18). Monitor purity via TLC and HPLC-PDA, referencing spectral libraries for triterpenoid glycosides .

Q. How should researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Answer : Focus on regioselective glycosylation using protecting-group strategies (e.g., TEMPO-mediated oxidation for xylose attachment). Characterize intermediates via LC-MS and compare bioactivity using in vitro sweetness assays .

Q. What statistical tools are essential for analyzing variability in this compound’s bioactivity across different plant populations?

- Answer : Apply ANOVA or Kruskal-Wallis tests to compare sweetness potency across geographic sources. Use principal component analysis (PCA) to correlate environmental factors (soil pH, climate) with compound yield .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and human sweet taste receptors?

- Answer : Model this compound’s 3D structure using computational tools (e.g., AutoDock Vina) and dock it into the T1R2/T1R3 binding pocket. Validate predictions via mutagenesis (e.g., receptor mutants with altered binding affinity) .

Q. What experimental approaches resolve discrepancies in this compound’s stability under physiological conditions (e.g., pH, temperature)?

- Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use LC-MS/MS to identify degradation products and propose degradation pathways. Compare with synthetic analogs to pinpoint unstable structural motifs .

Q. How can researchers design a comparative metabolomics study to identify biosynthetic precursors of this compound in Periandra dulcis?

- Answer : Perform untargeted LC-HRMS on root extracts, annotate peaks via GNPS or METLIN databases, and map putative pathways using KEGG or PlantCyc. Validate via isotope labeling and gene expression analysis .

Q. What strategies mitigate false positives in high-throughput screens for this compound’s non-sweetness-related bioactivities (e.g., anti-inflammatory effects)?

- Answer : Use orthogonal assays (e.g., COX-2 inhibition + NF-κB luciferase reporter) and exclude pan-assay interference compounds (PAINS) via cheminformatics filters (e.g., SwissADME) .

Q. How do researchers reconcile conflicting data on this compound’s pharmacokinetics in animal models?

- Answer : Standardize protocols for oral gavage doses, plasma sampling intervals, and bioanalytical methods (e.g., UPLC-QTOF-MS). Use population pharmacokinetics (PopPK) modeling to account for inter-individual variability .

Methodological Guidelines

- Data Validation : Cross-verify spectral data with public databases (e.g., PubChem, ChEBI) and report confidence levels (e.g., Level 1 for structure confirmation) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like MetaboLights .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.